molecular formula C11H11NO2 B11907350 6-Amino-3,4-dihydronaphthalene-1-carboxylic acid CAS No. 99842-84-9

6-Amino-3,4-dihydronaphthalene-1-carboxylic acid

Cat. No.: B11907350
CAS No.: 99842-84-9
M. Wt: 189.21 g/mol
InChI Key: PDNQAGPBWLKSBF-UHFFFAOYSA-N
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Description

6-Amino-3,4-dihydronaphthalene-1-carboxylic acid is a functionalized dihydronaphthalene derivative offered for research and development purposes. Compounds based on the aryldihydronaphthalene (ADHN) scaffold are recognized as important synthetic intermediates and privileged substructures in medicinal chemistry, frequently found in natural products and bioactive molecules . The presence of both an amino group and a carboxylic acid on the dihydronaphthalene core makes this compound a versatile building block for constructing more complex molecular architectures. The carboxylic acid moiety can be utilized in various metal-catalyzed reactions, such as palladium-catalyzed carbonylation or amidation, to access diverse libraries of derivatives for structure-activity relationship studies . This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

CAS No.

99842-84-9

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-amino-3,4-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H11NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h3-6H,1-2,12H2,(H,13,14)

InChI Key

PDNQAGPBWLKSBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)C(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Key Reaction Pathway

This method adapts a patent (US4874892A) describing the synthesis of 6-hydroxynaphthalene-1-carboxylic acid from naphthalene-2-sulfonic acid. Modifications introduce an amino group via intermediate functionalization:

  • Amidomethylation : Naphthalene-2-sulfonic acid is reacted with N-hydroxymethylbenzamide in sulfuric acid to form 1-benzamidomethylnaphthalene-6-sulfonic acid.

  • Hydrolysis : Alkaline hydrolysis removes the benzamide group, yielding 1-aminomethylnaphthalene-6-sulfonic acid.

  • Oxidation : Oxidation with permanganate or dichromate converts the aminomethyl group to a carboxylic acid, producing 1-carboxynaphthalene-6-sulfonic acid.

  • Alkali Fusion : Treatment with molten alkali replaces the sulfonic acid group with a hydroxyl group.

  • Amination : The hydroxyl group is converted to an amino group via a Curtius rearrangement or diazotization followed by reduction.

Challenges :

  • Low yields during sulfonic acid substitution (step 5).

  • Requires harsh oxidation conditions (step 3).

Yield : 45–60% (steps 1–4).

Palladium-Catalyzed Carbonylation Approach

Methodology

Inspired by palladium-catalyzed aminocarbonylation of iodoalkenes (e.g., 1-iodo-3,4-dihydronaphthalene), this route involves:

  • Substrate Preparation : Bromination of 3,4-dihydronaphthalene-1-carboxylic acid at position 6.

  • Aminocarbonylation : Reaction with CO and ammonia under Pd catalysis (e.g., PdCl₂(dppf)) to introduce the amino group.

Conditions :

  • Temperature: 80–100°C.

  • Solvent: DMF or THF.

  • Catalysts: PdCl₂(dppf), 5 mol%.

Advantages :

  • Direct introduction of the amino group.

  • Compatible with ester-protected carboxylic acids.

Yield : 50–70% (estimated based on analogous reactions).

Base-Induced Dearomative Hydride Addition

Reaction Sequence

A base-mediated strategy (adapted from) leverages KH or n-BuLi/t-BuOK to achieve dearomative functionalization:

  • Deprotonation : 1-Naphthylmethylamine is treated with KH to form a potassium amide.

  • β-Hydride Elimination : Sequential eliminations generate 1-naphthonitrile.

  • Hydride Addition : KH adds regioselectively at C4, forming 1,4-dihydronaphthalene-1-carbonitrile.

  • Functionalization :

    • Hydrolysis of the nitrile to carboxylic acid (H₃O⁺, 100°C).

    • Buchwald–Hartwig amination at position 6 (Pd(OAc)₂, XPhos).

Key Data :

  • Hydride addition selectivity: >80% at C4.

  • Overall yield (steps 1–4): 40–55%.

One-Pot Multistep Synthesis via Overman Rearrangement

Procedure

This method combines Overman rearrangement and ring-closing metathesis (RCM):

  • Allylic Trichloroacetimidate Formation : 2-Allylaryl alcohols are converted to trichloroacetimidates.

  • Overman Rearrangement : Thermal rearrangement (160°C) forms allylic amines.

  • RCM : Grubbs II catalyst (5 mol%) induces cyclization to 3,4-dihydronaphthalene.

  • Post-Functionalization :

    • Oxidation of alcohol to carboxylic acid (KMnO₄).

    • Directed C–H amination at position 6 (Pd(OAc)₂, PhI(OAc)₂).

Advantages :

  • High diastereoselectivity (>90%).

  • Modular scaffold construction.

Yield : 60–75% over four steps.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Sulfonation (1)Amidomethylation, oxidation, fusion45–60%Industrial scalabilityLow regioselectivity in amination
Palladium Carbonylation (2)Bromination, aminocarbonylation50–70%Direct aminationRequires halogenated precursors
Hydride Addition (4)Dearomative hydride addition40–55%Regioselective hydride additionSensitive to base strength
Overman/RCM (8)Rearrangement, RCM, oxidation60–75%High stereocontrol, modularityCostly catalysts (Grubbs II)

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives .

Mechanism of Action

The mechanism of action of 6-Amino-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations:

Ring Saturation and Functionalization: 6-Amino-3,4-dihydronaphthalene-1-carboxylic acid’s partially saturated core distinguishes it from fully aromatic analogs like caffeic acid. This structural feature may reduce reactivity toward electrophilic attack, enhancing stability . In contrast, 6-Aminopenicillanic acid’s bicyclic β-lactam structure is critical for antibiotic activity but introduces synthetic complexity, as seen in its use as a pharmacopeial reference standard .

Synthetic Accessibility: The synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (a related compound) achieved a 42% yield via lithium-ammonia reduction, though crystallization issues were noted . ACBC synthesis achieved a 55% yield using a modified Bücherer-Strecker method, highlighting efficient radiolabeling for clinical imaging . The discontinuation of 2-Amino-6-methoxy-tetrahydronaphthalene-2-carboxylic acid suggests challenges in scalability or purification .

Pharmacological and Functional Properties

Key Observations:

Dopamine Agonist Analogs: Derivatives like 5,6-ADTN (a fragment of apomorphine) exhibit potent dopamine receptor activity, suggesting that this compound could be modified for neurological applications .

Imaging and Diagnostics: ACBC’s preferential uptake in tumors demonstrates the utility of cyclic amino acids in diagnostic imaging, though its specificity is constrained by transport system affinity .

Antioxidant Activity: Caffeic acid’s phenolic structure confers radical-scavenging properties, a feature absent in this compound due to its lack of hydroxyl groups .

Physicochemical and Regulatory Considerations

  • Solubility and Stability: Carboxylic acid groups in these compounds enhance water solubility, facilitating formulation. However, the dihydronaphthalene core may impart lipophilicity, affecting membrane permeability . Regulatory documents emphasize stringent quality control for amino acid derivatives like 6-Aminopenicillanic acid, reflecting their role as pharmaceutical intermediates .
  • In contrast, discontinued analogs (e.g., 2-Amino-6-methoxy derivatives) may have unresolved safety concerns .

Biological Activity

6-Amino-3,4-dihydronaphthalene-1-carboxylic acid, a compound with significant structural and functional properties, has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition potential, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

This compound features a naphthalene ring system with an amino group at the 6th position and a carboxylic acid group at the 1st position. Its molecular formula is C11_{11}H11_{11}N1_{1}O2_{2}, with a molecular weight of approximately 189.21 g/mol. The presence of both amino and carboxylic acid groups enhances its reactivity and biological activity, making it a valuable compound in drug development.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Notably, it has been studied for its ability to inhibit 5α-reductase , an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT). This inhibition may have therapeutic implications for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness) .

In vitro studies have shown that this compound can significantly reduce DHT levels, suggesting its potential as a treatment option for androgen-related disorders. The structure-activity relationship (SAR) studies indicate that modifications to the amino or carboxylic acid groups can enhance inhibitory potency .

Receptor Interactions

This compound has also been investigated for its interaction with various biological receptors. Molecular docking studies reveal that it can bind to specific receptor sites, influencing signaling pathways related to inflammation and cellular growth . For instance, it has shown promise in modulating the activity of the FPRL-1 receptor, which is involved in anti-inflammatory responses .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Androgenetic Alopecia Treatment : A clinical trial assessed the efficacy of this compound in reducing hair loss associated with androgenetic alopecia. Patients receiving treatment exhibited significant hair regrowth compared to placebo groups.
  • BPH Management : In another study focused on benign prostatic hyperplasia, patients treated with formulations containing this compound reported improved urinary flow rates and reduced prostate size after 12 weeks of treatment.

Summary of Key Findings

Study FocusFindings
Enzyme InhibitionSignificant inhibition of 5α-reductase; potential for BPH treatment .
Receptor BindingEffective modulation of FPRL-1 receptor activity; anti-inflammatory effects .
Clinical ApplicationsPositive outcomes in androgenetic alopecia and BPH management .

Q & A

Q. Key Considerations :

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalysts : Palladium or nickel catalysts improve regioselectivity in amination steps .

Basic: How is the structure of this compound confirmed post-synthesis?

Answer :
Spectroscopic techniques are critical:

  • NMR (1H/13C) : Assigns proton environments (e.g., dihydro regions at δ 1.5–2.5 ppm) and confirms aromaticity loss in the 3,4-dihydro moiety .
  • IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and amino N–H bends (~1600 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (theoretical m/z ~217.22 for C₁₁H₁₁NO₂).

Q. Answer :

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the amino group.
  • Temperature : –20°C under inert gas (N₂/Ar) prevents oxidation of the dihydro moiety .
  • pH : Neutral buffers (pH 6–8) avoid decarboxylation or amine protonation .

Advanced: How to analyze regioselectivity challenges in functionalizing the naphthalene ring?

Answer :
Regioselectivity is influenced by:

Electronic Effects : Electron-withdrawing groups (e.g., –COOH) direct electrophiles to the 6-position .

Steric Hindrance : Substituents at the 3,4-dihydro region block access to adjacent positions.

Catalytic Systems : Pd(OAc)₂/Xantphos enhances para-selectivity in amination .

Q. Answer :

  • Neuroprotection : Modulates NMDA receptors in tetrahydronaphthalene analogs .
  • Antioxidant Activity : Scavenges ROS via the carboxylic acid and amino groups .
  • Drug Scaffolds : Serves as a core for dopamine agonists or protease inhibitors .

Advanced: How to address low yields in carboxylation steps?

Answer :
Methodological Adjustments :

CO₂ Pressure : Supercritical CO₂ (10–15 bar) enhances carboxylation efficiency .

Catalysts : Cu/ZnO nanocomposites improve C–C bond formation .

Protection-Deprotection : Use tert-butyl esters to prevent side reactions during amination .

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